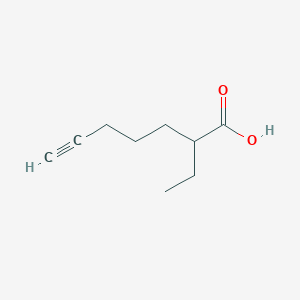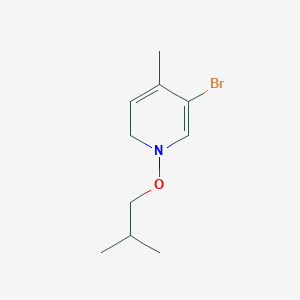
5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine: is an organic compound with the molecular formula C10H14BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a 2-methylpropoxy group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine typically involves the following steps:
Methylation: The methyl group can be introduced at the 4th position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Etherification: The 2-methylpropoxy group can be attached to the 1st position of the pyridine ring via a nucleophilic substitution reaction using 2-methylpropanol and a suitable base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography may be employed.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 5-bromo-4-methyl-1-(2-methylpropoxy)pyridine-2-carboxylic acid.
Reduction: Formation of 4-methyl-1-(2-methylpropoxy)-2H-pyridine.
Substitution: Formation of 5-azido-4-methyl-1-(2-methylpropoxy)-2H-pyridine.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel ligands for coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and pesticides.
作用机制
The mechanism of action of 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structural features allow it to form specific interactions with these targets, leading to desired biological effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
- 5-Bromo-4-methyl-2H-pyridine
- 4-Methyl-1-(2-methylpropoxy)-2H-pyridine
- 5-Bromo-1-(2-methylpropoxy)-2H-pyridine
Comparison:
5-Bromo-4-methyl-2H-pyridine: Lacks the 2-methylpropoxy group, which may affect its reactivity and biological activity.
4-Methyl-1-(2-methylpropoxy)-2H-pyridine: Lacks the bromine atom, potentially altering its chemical properties and applications.
5-Bromo-1-(2-methylpropoxy)-2H-pyridine: Lacks the methyl group, which may influence its stability and interactions with other molecules.
The unique combination of substituents in 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H16BrNO |
|---|---|
分子量 |
246.14 g/mol |
IUPAC 名称 |
5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine |
InChI |
InChI=1S/C10H16BrNO/c1-8(2)7-13-12-5-4-9(3)10(11)6-12/h4,6,8H,5,7H2,1-3H3 |
InChI 键 |
WTVFMHHWYWRUCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCN(C=C1Br)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



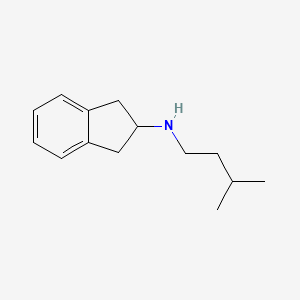
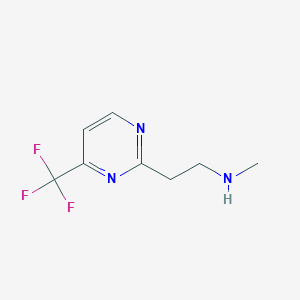

![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)


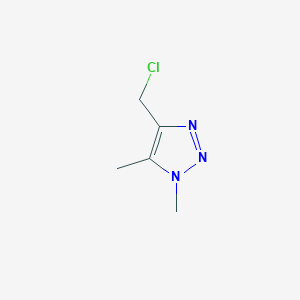
![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)



